molecular formula C33H38NO4PS B13659839 (R)-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13659839
M. Wt: 575.7 g/mol
InChI Key: XZIIIQZBOIATGK-OYQRFVQWSA-N
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Description

®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes diphenylphosphanyl and methoxyphenyl groups, making it a valuable subject of study in organic chemistry.

Preparation Methods

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphanyl group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The methoxyphenyl groups contribute to its stability and solubility, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other phosphanyl and methoxyphenyl derivatives, such as (4-methoxyphenyl)phosphine disulfide and 2-methoxyphenyl isocyanate .

Uniqueness: What sets ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with broad applications in various fields of research and industry .

Properties

Molecular Formula

C33H38NO4PS

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C33H38NO4PS/c1-33(2,3)40(35)34(4)32(24-18-20-25(36-5)21-19-24)28-22-29(37-6)30(38-7)23-31(28)39(26-14-10-8-11-15-26)27-16-12-9-13-17-27/h8-23,32H,1-7H3/t32-,40?/m0/s1

InChI Key

XZIIIQZBOIATGK-OYQRFVQWSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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